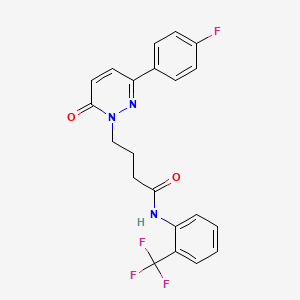

4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)butanamide

Description

This compound is a pyridazinone derivative featuring a 4-fluorophenyl group at the 3-position of the pyridazinone ring and a 2-(trifluoromethyl)phenyl-substituted butanamide side chain. Its structural complexity arises from the integration of fluorinated aromatic moieties and a flexible amide linker, which may enhance metabolic stability and target binding affinity.

Properties

IUPAC Name |

4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-[2-(trifluoromethyl)phenyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F4N3O2/c22-15-9-7-14(8-10-15)17-11-12-20(30)28(27-17)13-3-6-19(29)26-18-5-2-1-4-16(18)21(23,24)25/h1-2,4-5,7-12H,3,6,13H2,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XECVJYPGHDJXNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F4N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)butanamide typically involves multiple steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

Introduction of the Fluorophenyl Group: The 4-fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the pyridazinone intermediate.

Attachment of the Trifluoromethylphenyl Group: This step involves the coupling of the pyridazinone derivative with a trifluoromethylbenzene derivative, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Formation of the Butanamide Moiety: The final step involves the amidation reaction, where the intermediate is reacted with butanoyl chloride or a similar reagent to form the butanamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazinone core, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)butanamide exhibit significant anticancer properties. Studies have shown that derivatives of pyridazine can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, the incorporation of fluorinated groups enhances the bioactivity and selectivity of these compounds against cancer cells, making them promising candidates for further development in oncology .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Research has demonstrated that similar pyridazine derivatives possess broad-spectrum antimicrobial effects, which may be attributed to their ability to interfere with bacterial cell wall synthesis or function. The presence of trifluoromethyl groups has been linked to increased potency against resistant strains of bacteria, making this compound a candidate for antibiotic development .

Inflammation and Pain Management

Studies have explored the use of pyridazine derivatives in managing inflammation and pain. The mechanism involves the modulation of inflammatory pathways, potentially through the inhibition of cyclooxygenase enzymes or other mediators involved in pain signaling. This application is particularly relevant in developing non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects compared to traditional options .

Case Studies

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes or receptors. The pyridazinone core and the fluorinated aromatic rings contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound shares a pyridazinone core with analogues reported in antipyrine/pyridazinone hybrid studies (Table 1). Key differences lie in:

Substituents on the piperazine/amide side chains: The target compound substitutes the amide nitrogen with a 2-(trifluoromethyl)phenyl group, while analogues like 6g (N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[3-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]propanamide) feature a 4-fluorophenyl group on the piperazine ring .

Halogenation Patterns :

- Fluorine (electron-withdrawing) and trifluoromethyl (strongly lipophilic) groups in the target compound contrast with chlorophenyl (6f , 6h ) or benzyl (6e ) substituents in analogues. These modifications influence electronic properties, solubility, and steric bulk.

Spectroscopic Characterization

- IR Spectroscopy: Analogues show C=O stretches between 1623–1681 cm⁻¹, consistent with pyridazinone and amide carbonyl groups. The target compound’s carbonyl peaks would likely align with this range.

- ¹H-NMR: Analogues exhibit aromatic proton shifts at δ 6.8–7.5 ppm (e.g., 6g’s 4-fluorophenyl protons at δ 7.2–7.4) .

Pharmacological Implications (Inferred from Structural Trends)

- Target Binding : Fluorine’s electron-withdrawing effects may enhance hydrogen bonding with biological targets, while the extended butanamide linker could optimize binding pocket interactions.

Biological Activity

The compound 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)butanamide has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and neuropharmacological domains. This article synthesizes current findings on its biological activity, including data tables, case studies, and detailed research results.

Chemical Structure and Properties

- IUPAC Name : 4-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(trifluoromethyl)phenyl]butanamide

- Molecular Formula : C22H19F4N3O3

- Molecular Weight : 449.406 g/mol

- CAS Number : 1283109-64-7

The compound features a complex structure that incorporates a pyridazine ring, fluorinated phenyl groups, and a butanamide moiety, which may influence its interaction with biological targets.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound through various assays. Notably, it was subjected to the National Cancer Institute's (NCI) 60 human tumor cell line screen, where it demonstrated selective cytotoxicity against several cancer types:

| Cancer Type | Cell Line | Inhibition (%) |

|---|---|---|

| Leukemia | RPMI-8226 | >20% |

| Non-Small Cell Lung | A549 | >15% |

| Renal | A498 | >10% |

| Melanoma | UACC-257 | >12% |

The compound showed significant growth inhibition across these cell lines, suggesting its potential as an anticancer agent .

Neuropharmacological Effects

In addition to its anticancer properties, the compound has been investigated for neuropharmacological effects. Preliminary studies indicate that it may possess antineurotic and antidyskinetic properties. For example, analogs of this compound were found to exhibit activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases:

| Enzyme | IC50 (μM) |

|---|---|

| Acetylcholinesterase | 19.2 |

| Butyrylcholinesterase | 13.2 |

These results suggest that the compound could have therapeutic implications for conditions such as Alzheimer's disease .

Synthesis and Evaluation

The synthesis of this compound has been reported alongside evaluations of its biological activity. A study published in Journal of Medicinal Chemistry highlighted the structure-activity relationship (SAR) of related compounds, emphasizing the importance of substituent positions on the phenyl rings for enhancing biological efficacy .

In Vivo Studies

In vivo studies further corroborate the in vitro findings. Animal models treated with this compound demonstrated reduced tumor growth in xenograft models, indicating its potential for further development as an anticancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.